molecular formula C20H28N2O3 B12451903 N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

Cat. No.: B12451903
M. Wt: 344.4 g/mol
InChI Key: KGPMPKHFXMEGCI-UHFFFAOYSA-N
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Description

N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is a synthetic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is unique due to its specific decyl side chain, which may enhance its lipophilicity and cellular uptake. This structural feature can potentially improve its efficacy and bioavailability compared to other quinolones .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H28N2O3/c1-2-3-4-5-6-7-8-11-14-21-19(24)17-18(23)15-12-9-10-13-16(15)22-20(17)25/h9-10,12-13H,2-8,11,14H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

KGPMPKHFXMEGCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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